1-(2-Methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-phenylurea
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Overview
Description
1-(2-Methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-phenylurea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a pyrimidine ring substituted with a methoxy group and a pyrrolidine ring, along with a phenylurea moiety. Its unique structure allows it to participate in diverse chemical reactions and exhibit various biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-phenylurea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate aldehyde and guanidine derivative under acidic conditions.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation of the pyrimidine ring using a methylating agent such as dimethyl sulfate or methyl iodide.
Attachment of the Pyrrolidine Ring: The pyrrolidine ring is attached through nucleophilic substitution, where a pyrrolidine derivative reacts with the halogenated pyrimidine intermediate.
Formation of the Phenylurea Moiety: The final step involves the reaction of the substituted pyrimidine with phenyl isocyanate to form the phenylurea moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-phenylurea undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles such as amines or thiols replace the existing substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Amines, thiols; reactions are conducted in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted pyrimidine compounds, each exhibiting distinct chemical and biological properties.
Scientific Research Applications
1-(2-Methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-phenylurea has found applications in various scientific research fields:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 1-(2-Methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-phenylurea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
1-(2-Methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)-3-phenylurea: shares structural similarities with other pyrimidine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical reactivity and biological activity. The presence of both the pyrrolidine and phenylurea moieties allows it to participate in a wider range of reactions and interact with diverse biological targets compared to its individual components.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields
Properties
IUPAC Name |
1-(2-methoxy-4-pyrrolidin-1-ylpyrimidin-5-yl)-3-phenylurea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O2/c1-23-16-17-11-13(14(20-16)21-9-5-6-10-21)19-15(22)18-12-7-3-2-4-8-12/h2-4,7-8,11H,5-6,9-10H2,1H3,(H2,18,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RASCTEUFZZPKAU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C(=N1)N2CCCC2)NC(=O)NC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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